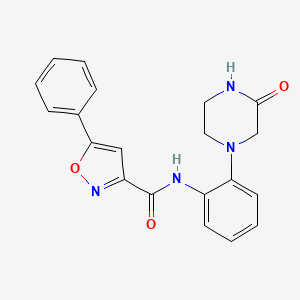

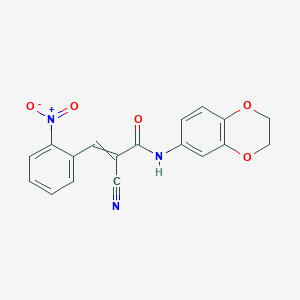

![molecular formula C21H21N5O3S2 B2492360 2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 941924-39-6](/img/structure/B2492360.png)

2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex molecules involving pyrimidinone derivatives and related heterocycles often involves multi-step reactions with specific precursors and conditions. For instance, the synthesis of tetrazole and pyrimidinone derivatives can be achieved through reactions involving ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles, showcasing the versatility of pyrimidinone chemistry in generating diverse heterocyclic compounds (Kanno et al., 1991). Another example includes the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates, indicating the reactivity of dimethyl acetone derivatives towards the formation of pyrimidin-4-ones (Žugelj et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can be confirmed through analytical and spectral studies, including X-ray crystallography. For example, N-aryl-2-chloroacetamides serve as electrophilic building blocks for thiazolo[3,2-a]pyrimidinone products, with their structure confirmed by single crystal X-ray data (Janardhan et al., 2014). Such analyses are crucial for verifying the successful synthesis of the intended compounds.

Chemical Reactions and Properties

The chemical reactions involving pyrimidinone derivatives highlight their reactivity and potential for generating diverse chemical structures. The synthesis of various heterocyclic derivatives from pyrimidinone precursors demonstrates their utility in organic synthesis and potential pharmacological applications (Shams et al., 2010).

Scientific Research Applications

Synthesis and Chemical Transformations

- This compound is involved in the synthesis of various heterocyclic compounds, such as pyrimidine and thiazole derivatives. These processes often involve cyclization and thio-addition reactions (Žugelj et al., 2009).

Antitumor and Antioxidant Applications

- Derivatives of this compound have shown potential in the synthesis of antitumor and antioxidant agents. Some of these derivatives demonstrated significant inhibitory effects on Hep-G2 cell growth, indicating potential as specific antitumor agents (Aly et al., 2010).

Molecular Docking and DFT Studies

- The compound's derivatives have been studied for their antitumor activity and analyzed using molecular docking and density functional theory (DFT), providing insights into their interaction with biological targets (Fahim et al., 2019).

Applications in Synthesizing Novel Heterocyclic Compounds

- The compound is used in synthesizing novel heterocyclic compounds with potential applications in pharmacology, such as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibacterial and Antimicrobial Applications

- Some derivatives of this compound have shown low antibacterial and antitumor activity, suggesting potential use in developing new antimicrobial agents (Gasparyan et al., 2016).

Insecticidal Applications

- Derivatives of the compound have been investigated for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis, indicating potential use in agricultural pest management (Fadda et al., 2017).

properties

IUPAC Name |

2-(6-ethyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S2/c1-5-12-9-22-18-16(19(28)26(4)21(29)25(18)3)17(12)30-10-15(27)24-20-23-13-7-6-11(2)8-14(13)31-20/h6-9H,5,10H2,1-4H3,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUITYSBVHPYYMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1SCC(=O)NC3=NC4=C(S3)C=C(C=C4)C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

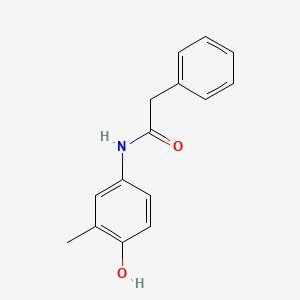

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)

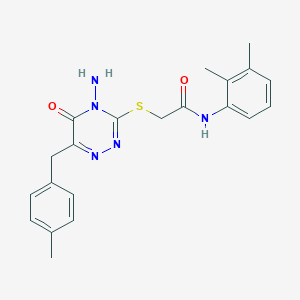

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

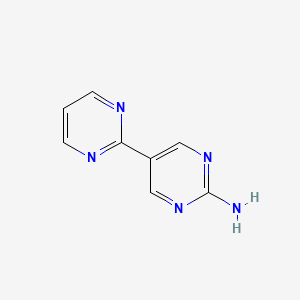

![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-[(6-Bromo-2-naphthyloxy)methyl]furan-2-carbaldehyde](/img/structure/B2492292.png)